6-beta-Naloxol (D5 hydrochloride)
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Overview
Description
Preparation Methods
The preparation of 6-beta-Naloxol (D5 hydrochloride) involves the synthesis of its deuterium-labeled analogue. The synthetic route typically includes the following steps:
Synthesis of the base compound:
Deuterium labeling: The deuterium atoms are introduced into the compound to form 6-beta-Naloxol (D5 hydrochloride).
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-beta-Naloxol (D5 hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-beta-Naloxol (D5 hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of opioid antagonists.
Biology: It is used in biological research to study the interactions between opioid receptors and antagonists.
Medicine: It is used in medical research to develop new treatments for opioid addiction and overdose.
Industry: It is used in the pharmaceutical industry to develop new drugs and therapies
Mechanism of Action
The mechanism of action of 6-beta-Naloxol (D5 hydrochloride) involves its interaction with opioid receptors. It acts as a competitive inhibitor of the μ-opioid receptor, blocking the effects of opioid agonists. This interaction prevents the activation of the receptor and the subsequent signaling pathways, thereby reversing the effects of opioids .
Comparison with Similar Compounds
6-beta-Naloxol (D5 hydrochloride) is similar to other opioid antagonists, such as naloxone and naloxegol. its deuterium labeling provides unique advantages, including increased stability and reduced metabolic degradation . This makes it a valuable tool in research and drug development.
Similar Compounds
- Naloxone
- Naloxegol
- Naltrexone
Properties
Molecular Formula |
C19H24ClNO4 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1/i1D2,2D,8D2; |
InChI Key |
VFEZXRHXAKHILC-WLVUUEHOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Origin of Product |
United States |
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